molecular formula C11H16ClNO3 B1651675 Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride CAS No. 132224-82-9

Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride

Cat. No.: B1651675
CAS No.: 132224-82-9
M. Wt: 245.7 g/mol
InChI Key: WVRVSXCLRWNWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride is a chemical compound with a complex structure that includes an acetic acid moiety, a phenoxy group, and an aminoethyl side chain. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride typically involves the reaction of 4-(2-aminoethyl)phenol with acetic anhydride to form the ester. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the acetic acid byproduct. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Formation of oxides and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid, [4-(2-aminoethyl)phenoxy]-, ethyl ester, hydrochloride
  • Acetic acid, [4-(2-aminoethyl)phenoxy]-, propyl ester, hydrochloride
  • Acetic acid, [4-(2-aminoethyl)phenoxy]-, butyl ester, hydrochloride

Uniqueness

Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The methyl ester variant may exhibit different pharmacokinetics and pharmacodynamics compared to its ethyl, propyl, and butyl counterparts.

Properties

IUPAC Name

methyl 2-[4-(2-aminoethyl)phenoxy]acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.ClH/c1-14-11(13)8-15-10-4-2-9(3-5-10)6-7-12;/h2-5H,6-8,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVRVSXCLRWNWQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40602249
Record name Methyl [4-(2-aminoethyl)phenoxy]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132224-82-9
Record name Methyl [4-(2-aminoethyl)phenoxy]acetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40602249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride
Reactant of Route 2
Reactant of Route 2
Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride
Reactant of Route 3
Reactant of Route 3
Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride
Reactant of Route 4
Reactant of Route 4
Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride
Reactant of Route 5
Reactant of Route 5
Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride
Reactant of Route 6
Reactant of Route 6
Acetic acid, [4-(2-aminoethyl)phenoxy]-, methyl ester, hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.